molecular formula C8H6BrNO5 B1287873 3-Bromo-4-methoxy-5-nitrobenzoic acid CAS No. 954815-08-8

3-Bromo-4-methoxy-5-nitrobenzoic acid

Cat. No.: B1287873
CAS No.: 954815-08-8
M. Wt: 276.04 g/mol
InChI Key: WYCKROZPOJCKCA-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO5 and a molecular weight of 276.04 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and bromine) and an electron-donating group (methoxy).

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid and nitric acid.

    Bromination: Bromine and iron(III) bromide.

    Reduction: Tin(II) chloride in hydrochloric acid.

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-4-methoxy-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-nitrobenzoic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

  • 3-Bromo-4-methoxybenzoic acid
  • 4-Bromomethyl-3-nitrobenzoic acid
  • 3-Bromo-4-nitrobenzoic acid

Comparison: 3-Bromo-4-methoxy-5-nitrobenzoic acid is unique due to the simultaneous presence of bromine, methoxy, and nitro groups, which impart distinct electronic and steric properties. This combination of functional groups makes it a versatile intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Properties

IUPAC Name

3-bromo-4-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCKROZPOJCKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589915
Record name 3-Bromo-4-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954815-08-8
Record name 3-Bromo-4-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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